molecular formula C11H17N B6142367 4-(4-methylphenyl)butan-2-amine CAS No. 89538-71-6

4-(4-methylphenyl)butan-2-amine

Cat. No.: B6142367
CAS No.: 89538-71-6
M. Wt: 163.26 g/mol
InChI Key: IOXFPJGJBFBIRQ-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)butan-2-amine (CAS: 147702-26-9) is a secondary amine with a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol. Its structure consists of a butan-2-amine backbone substituted with a 4-methylphenyl group at the fourth carbon (Figure 1).

Properties

IUPAC Name

4-(4-methylphenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10H,5,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXFPJGJBFBIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-(4-methylphenyl)butan-2-amine with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Differences References
This compound C₁₁H₁₇N 163.26 4-methylphenyl group on butan-2-amine Baseline compound for comparison
4-Phenylbutan-2-amine C₁₀H₁₅N 149.24 Phenyl group (no methyl substitution) Reduced lipophilicity and steric bulk
4-(Furan-2-yl)butan-2-amine C₈H₁₃NO 139.20 Furan ring instead of benzene Enhanced polarity due to oxygen atom
4-(1,3-Benzodioxol-5-yl)butan-2-amine C₁₁H₁₅NO₂ 205.25 Benzodioxole group (two oxygen atoms) Higher polarity and electron-withdrawing effects
(butan-2-yl)[(4-methylphenyl)methyl]amine hydrochloride C₁₂H₁₉N·HCl 213.75 Benzyl-substituted amine (salt form) Improved aqueous solubility
1-(4-Methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine C₁₃H₁₈N₄ 230.31 Triazole ring substituent Potential pharmacological activity

Physicochemical Properties

  • Polarity : Compounds with heteroatoms (e.g., furan, benzodioxole) exhibit higher polarity, affecting solubility in aqueous media .
  • Salt Forms : The hydrochloride derivative of (butan-2-yl)[(4-methylphenyl)methyl]amine demonstrates improved solubility over the free base, critical for pharmaceutical formulations .

Biological Activity

4-(4-Methylphenyl)butan-2-amine, also known as 2-methyl-4-(4-methylphenyl)butan-2-amine, is a compound belonging to the phenethylamine family. This class of compounds is recognized for its psychoactive properties, particularly as stimulants. The molecular formula for this compound is C12H17NC_{12}H_{17}N, with a molar mass of approximately 177.27 g/mol. Its structure features a butan-2-amine backbone with a 4-methylphenyl group, which significantly influences its biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation can lead to increased alertness, enhanced energy levels, and improved mood. The compound's stimulant properties may also result in physiological effects such as elevated heart rate and blood pressure .

Stimulant Properties

Research indicates that this compound exhibits significant stimulant effects:

  • Increased Alertness : Users report heightened awareness and focus.
  • Enhanced Physical Performance : The compound may improve endurance and reduce fatigue during physical activities.
  • Mood Elevation : It has potential antidepressant-like effects due to its influence on serotonin levels .

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems can be summarized as follows:

NeurotransmitterEffect
DopamineIncreased release; potential for euphoria
NorepinephrineElevated levels; contributes to heightened arousal
SerotoninModulation may improve mood and cognitive function

Pharmacological Studies

A study focused on the pharmacological profile of this compound revealed its potential therapeutic applications. The compound was shown to interact with the monoaminergic systems, which are crucial for mood regulation and cognitive functions. These findings suggest that it could be explored further for conditions such as depression or attention deficit disorders .

Toxicological Assessments

While the stimulant properties are notable, there are concerns regarding safety and potential side effects. Toxicological studies indicate that high doses may lead to adverse cardiovascular effects, including hypertension and tachycardia. Long-term use could also result in dependency or withdrawal symptoms, similar to other stimulants .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other compounds in the phenethylamine family:

Compound NameMolecular FormulaBiological Activity
1-(4-Methylphenyl)butan-2-amineC11H17NStimulant; related structure
3,4-Methylenedioxy-N-methylamphetamineC10H13NStrong psychoactive effects
N,N-DimethyltryptamineC12H16N2Hallucinogenic properties
1-(3-Chlorophenyl)butan-2-amineC11H14ClNDifferent biological activity

This table highlights the distinct stimulant effects of this compound compared to others that may have varying psychoactive profiles or mechanisms of action.

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